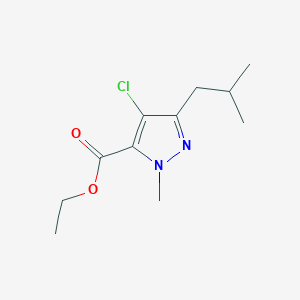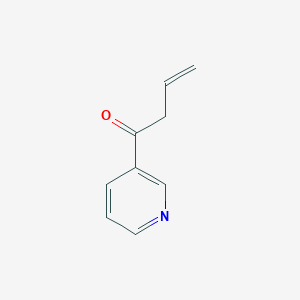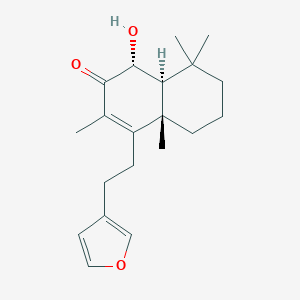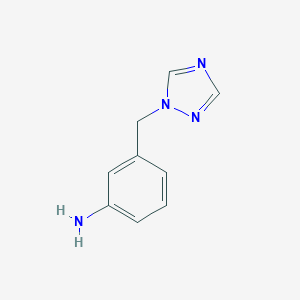
2,3-Dihydro-1H-phosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-phosphole is a heterocyclic compound that contains a phosphorus atom and a five-membered ring. It has attracted attention in the scientific community due to its unique properties and potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-phosphole has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been used as a ligand in coordination chemistry, where it can form stable complexes with transition metal ions. In addition, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and diabetes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-phosphole depends on its specific application. In organic synthesis, it can act as a nucleophile or an electrophile, depending on the reaction conditions. In coordination chemistry, it can coordinate to metal ions through its phosphorus atom and form stable complexes. In medicinal chemistry, it can interact with biological targets, such as enzymes or receptors, and modulate their activity. The specific mechanism of action of 2,3-Dihydro-1H-phosphole needs to be studied further for each application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydro-1H-phosphole depend on its specific application and concentration. In medicinal chemistry, it has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. It can also modulate the activity of enzymes and receptors involved in various biological processes. In materials science, it can be used to modify the properties of polymers and other materials. The specific biochemical and physiological effects of 2,3-Dihydro-1H-phosphole need to be studied further for each application.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydro-1H-phosphole in lab experiments is its unique properties, such as its ability to act as a nucleophile or an electrophile. It can also form stable complexes with metal ions, which can be useful in coordination chemistry. However, one limitation is its relatively low stability and reactivity, which can make it difficult to handle and use in certain reactions. The synthesis method and reaction conditions also need to be carefully controlled to obtain a high yield and purity of the product.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydro-1H-phosphole. One direction is to explore its potential applications in materials science, such as in the development of new polymers or catalysts. Another direction is to investigate its mechanism of action in medicinal chemistry and identify new drug candidates. The synthesis method and reaction conditions can also be optimized to improve the yield and purity of the product. Overall, 2,3-Dihydro-1H-phosphole has great potential for further research and development in various fields.
Synthesemethoden
The synthesis of 2,3-Dihydro-1H-phosphole can be achieved through various methods. One of the most common methods is the reaction of 1,3-butadiene with triphenylphosphine in the presence of a catalyst, such as copper(I) chloride. Another method involves the reaction of 1,3-cyclohexadiene with triphenylphosphine in the presence of a strong base, such as potassium tert-butoxide. The yield and purity of the product can be improved by using different solvents and reaction conditions.
Eigenschaften
CAS-Nummer |
1769-52-4 |
|---|---|
Molekularformel |
C4H7P |
Molekulargewicht |
86.07 g/mol |
IUPAC-Name |
2,3-dihydro-1H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h1,3,5H,2,4H2 |
InChI-Schlüssel |
BESIKFZDYUEIPV-UHFFFAOYSA-N |
SMILES |
C1CPC=C1 |
Kanonische SMILES |
C1CPC=C1 |
Andere CAS-Nummern |
1769-52-4 |
Synonyme |
2,3-dihydro-1H-phosphole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)




![[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-Tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B161632.png)



